molecular formula C10H16BNO3 B13345654 (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid

(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid

Cat. No.: B13345654
M. Wt: 209.05 g/mol
InChI Key: IWXPHGUSLVZSAA-UHFFFAOYSA-N
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Description

(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a furan ring substituted with a boronic acid group and a 4-methylpiperidinyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials .

Biology

In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting sugars and other biomolecules .

Medicine

In medicine, boronic acid derivatives have shown potential as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Boronic acids are known for their ability to form self-healing materials and responsive polymers, which have applications in coatings, adhesives, and sensors .

Mechanism of Action

The mechanism of action of (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the furan ring and the piperidinyl group enhances its reactivity and potential for diverse applications in synthesis, biology, and medicine .

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

[5-(4-methylpiperidin-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO3/c1-8-4-6-12(7-5-8)10-3-2-9(15-10)11(13)14/h2-3,8,13-14H,4-7H2,1H3

InChI Key

IWXPHGUSLVZSAA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)N2CCC(CC2)C)(O)O

Origin of Product

United States

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